molecular formula C14H12O3 B13220666 4-Hydroxy-2-(2-methylphenyl)benzoic acid

4-Hydroxy-2-(2-methylphenyl)benzoic acid

Cat. No.: B13220666
M. Wt: 228.24 g/mol
InChI Key: OFFBZCVQCWWJEO-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(2-methylphenyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a benzene ring, with a methyl group (-CH3) substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . Another method includes the reaction of resorcinol with sodium alcoholate in alcohol, followed by high-pressure carbon dioxide recovery .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated benzoic acids and other substituted derivatives.

Scientific Research Applications

4-Hydroxy-2-(2-methylphenyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(2-methylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxyl group can undergo ionization and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-(2-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

4-hydroxy-2-(2-methylphenyl)benzoic acid

InChI

InChI=1S/C14H12O3/c1-9-4-2-3-5-11(9)13-8-10(15)6-7-12(13)14(16)17/h2-8,15H,1H3,(H,16,17)

InChI Key

OFFBZCVQCWWJEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)O)C(=O)O

Origin of Product

United States

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